1-(3,3,3-Trifluoropropyl)piperidin-4-amine dihydrochloride

Description

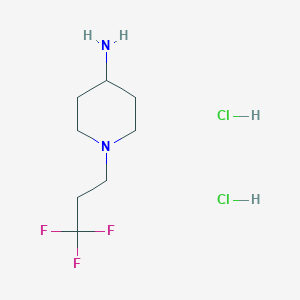

1-(3,3,3-Trifluoropropyl)piperidin-4-amine dihydrochloride is a piperidine derivative characterized by a trifluoropropyl (-CF2CF2CH3) substituent at the 1-position of the piperidine ring and an amine group at the 4-position, with two hydrochloride counterions. The trifluoropropyl group imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the strong electron-withdrawing effects of fluorine atoms .

Properties

IUPAC Name |

1-(3,3,3-trifluoropropyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2.2ClH/c9-8(10,11)3-6-13-4-1-7(12)2-5-13;;/h7H,1-6,12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVSZPUKYDLIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCC(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1-(3,3,3-Trifluoropropyl)piperidin-4-amine dihydrochloride has been investigated for its potential as a pharmaceutical agent. The trifluoropropyl group enhances lipophilicity, which can improve the compound's ability to cross biological membranes. This characteristic is crucial for developing drugs targeting central nervous system disorders.

Case Studies

- Antidepressant Activity : Research indicates that piperidine derivatives exhibit antidepressant effects by modulating neurotransmitter systems. Studies have shown that compounds similar to 1-(3,3,3-Trifluoropropyl)piperidin-4-amine can influence serotonin and norepinephrine levels in animal models .

- Analgesic Properties : Some derivatives have demonstrated analgesic effects in preclinical trials. The mechanism is thought to involve interaction with opioid receptors, suggesting potential for pain management therapies .

Materials Science

The compound's unique fluorinated structure makes it a candidate for use in advanced materials. Fluorinated compounds often exhibit improved thermal stability and chemical resistance.

Applications in Coatings and Polymers

- Fluorinated Polymers : Research suggests that incorporating 1-(3,3,3-Trifluoropropyl)piperidin-4-amine into polymer matrices can enhance properties such as hydrophobicity and resistance to solvents. This is particularly useful in coatings for electronic materials .

Biological Studies

In addition to its medicinal applications, this compound is also being explored for its interactions with biological systems.

Pharmacological Studies

- Receptor Binding Studies : Preliminary studies indicate that the compound may interact with various receptors, including adrenergic and dopaminergic receptors. These interactions could provide insights into its potential therapeutic uses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight structural analogs of 1-(3,3,3-Trifluoropropyl)piperidin-4-amine dihydrochloride, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Piperidin-4-amine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituent(s) | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | C8H16Cl2F3N2 | Not explicitly provided | 3,3,3-Trifluoropropyl at 1-position | High lipophilicity; potential metabolic stability | [4, 8] |

| 1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride | C8H17Cl2F3N2 | 269.14 | Ethyl at 1-position; CF3 at 4-position | Compact structure; enhanced crystallinity | [8] |

| 1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride | C12H19Cl3N2 | 297.65 | 3-Chlorobenzyl at 1-position | Aromatic substituent; potential CNS activity | [12] |

| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | C9H14Cl2N4 | Not provided | Pyrimidinyl at 1-position | Heterocyclic moiety; research use only | [7] |

| (3R,4S)-4-fluoropiperidin-3-amine dihydrochloride | C5H13Cl2FN2 | Not provided | Fluorine at 4-position | Polar; potential metabolic liability | [10] |

Substituent Effects on Physicochemical Properties

- However, its longer chain may introduce steric hindrance, reducing binding affinity compared to the compact trifluoromethyl group in 1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride .

- Aromatic vs. In contrast, the aliphatic trifluoropropyl group may favor hydrophobic interactions .

Preparation Methods

Reductive Amination with Trifluoropropionaldehyde

Reductive amination represents a direct route to introduce the trifluoropropyl moiety. Piperidin-4-amine reacts with 3,3,3-trifluoropropionaldehyde in the presence of Ritter’s trifluoroiodomethane-DMSO solution and triethylamine, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane. This method, adapted from the synthesis of 4-(2-benzyl-3,3,3-trifluoropropyl)morpholine (71% yield), avoids protection steps by leveraging the differential reactivity of primary and secondary amines. The trifluoropropionaldehyde forms an imine intermediate, which undergoes selective reduction to yield the target amine. Purification via flash chromatography (0–5% methanol in dichloromethane) ensures high purity.

Alkylation with 3-Bromo-1,1,1-trifluoropropane

Alkylation of piperidin-4-amine with 3-bromo-1,1,1-trifluoropropane under basic conditions offers an alternative pathway. Inspired by the patent CN105130880A, this approach employs a protection-deprotection strategy to mitigate over-alkylation. The primary amine is shielded using benzophenone, forming a Schiff base intermediate. Subsequent deprotonation with sodium hydride (NaH) enables alkylation at the secondary amine site. Acidic deprotection (10% HCl) liberates the free amine, which is extracted with dichloromethane and converted to the dihydrochloride salt using gaseous HCl. This method achieved 71% yield for 1-(3-methoxypropyl)-4-piperidinamine, suggesting comparable efficiency for the trifluoropropyl analog.

Ritter-Type Trifluoromethylation

A novel trifluoromethylation strategy, derived from Ritter’s methodology, involves reacting piperidin-4-amine with aldehydes and trifluoroiodomethane (CF₃I) in dimethylformamide (DMF). The reaction proceeds via a proposed carbocation intermediate, where CF₃I acts as a trifluoromethyl source. For example, 3-(4-fluorophenyl)propionaldehyde and morpholine yielded 4-(2-benzyl-3,3,3-trifluoropropyl)morpholine (71% yield) after reductive workup. Applying this to piperidin-4-amine would require optimizing stoichiometry and solvent systems to favor monoalkylation.

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Yield

Reductive amination offers moderate to high yields (43–81%) but may require stringent control over imine formation and reduction kinetics. Alkylation with protection-deprotection provides superior regioselectivity (71% yield in the patent example) but introduces additional synthetic steps. Ritter-type reactions remain less explored for piperidin-4-amine derivatives, though their success with morpholine analogs suggests feasibility.

Scalability and Industrial Applicability

The patent method’s emphasis on benzophenone recovery (90% efficiency) and avoidance of high-pressure hydrogenation makes it industrially viable. In contrast, reductive amination’s reliance on air-sensitive reagents (e.g., NaBH(OAc)₃) may complicate large-scale production.

Experimental Optimization and Characterization

Key Reaction Parameters

Purification and Salt Formation

Flash chromatography (methanol/dichloromethane) effectively isolates the free base, while dihydrochloride formation involves treating the amine with HCl gas in ethanol, followed by crystallization.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3,3,3-trifluoropropyl)piperidin-4-amine dihydrochloride, and how can purity be optimized?

- Synthesis : The compound can be synthesized via nucleophilic substitution, where piperidin-4-amine reacts with 3,3,3-trifluoropropyl halide in a polar aprotic solvent (e.g., DMF) under reflux. Subsequent dihydrochloride salt formation is achieved using HCl gas or concentrated HCl in ethanol .

- Purity Optimization : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) is recommended. Purity ≥98% can be confirmed by HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies structural features (e.g., trifluoropropyl signals: δ ~2.8–3.2 ppm for -CH₂CF₃; piperidine protons: δ ~3.0–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (C₈H₁₅F₃N₂·2HCl, MW 290.13) .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. GHS classification data (if available) should guide risk mitigation .

Q. How can researchers assess the compound’s solubility for in vitro assays?

- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol using gravimetric or UV-Vis methods. Note that dihydrochloride salts often exhibit higher aqueous solubility than free bases .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data?

- Controlled Variables : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values may arise from impurities; repurify batches and validate via HPLC .

- Statistical Validation : Use ANOVA with post-hoc tests to compare results across replicates. Include positive/negative controls to calibrate responses .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

- Degradation Pathways : Conduct hydrolysis studies at varying pH (4–9) and temperatures (20–40°C). Monitor degradation products via LC-MS .

- Ecotoxicology : Use Daphnia magna or algae models to assess acute toxicity (LC₅₀/EC₅₀). Measure bioaccumulation potential using logP calculations (estimated via software like ACD/Labs) .

Q. What strategies address low yields in large-scale synthesis?

- Process Optimization : Replace batch reactors with flow chemistry to enhance mixing and heat transfer. Use catalytic agents (e.g., KI) to accelerate substitution reactions .

- Byproduct Analysis : Identify side products (e.g., N-alkylated impurities) via GC-MS and adjust stoichiometry/reactant ratios .

Q. How can co-crystallization issues with counterions be resolved during salt formation?

- Solvent Screening : Test alternative solvents (e.g., acetone, THF) for crystallization. Slow evaporation at 4°C may improve crystal quality .

- X-ray Diffraction : Use single-crystal XRD to confirm salt stoichiometry and identify polymorphs .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess stability .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability, metabolic stability, and toxicity risks .

Methodological Notes

- Data Reproducibility : Document reaction parameters (temperature, solvent purity, agitation) meticulously. Share raw NMR/HPLC files via repositories like Zenodo .

- Regulatory Compliance : Ensure compliance with TSCA and REACH during disposal. Refer to SDS sections 13–15 for guidance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.